molecular formula C15H22N2O4 B2768174 1-(3,5-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea CAS No. 1219914-41-6

1-(3,5-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea

Cat. No.: B2768174
CAS No.: 1219914-41-6
M. Wt: 294.351
InChI Key: MLXRXRFAZPEMOD-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea is a synthetic urea derivative of interest in medicinal chemistry and biochemical research. Urea-containing compounds are a significant class of bioactive molecules known to interact with a range of enzymatic targets . Specifically, 1,3-disubstituted ureas have been extensively investigated as potent inhibitors of the human soluble epoxide hydrolase (sEH) , a key enzyme in the metabolism of epoxy fatty acids. Inhibition of sEH is a promising therapeutic strategy for researching cardiovascular diseases, kidney diseases, and diabetes . Furthermore, structurally related urea compounds have demonstrated potential as inhibitors of tyrosinase , an enzyme critical in melanin production, making them compounds of interest in dermatological research. Recent studies also highlight the application of urea derivatives as potential anti-Methicillin-Resistant Staphylococcus aureus (MRSA) agents, with some compounds showing inhibitory effects on bacterial growth by potentially targeting the FabI enzyme . The distinct 3,5-dimethoxyphenyl and hydroxycyclopentylmethyl substituents in this compound's structure are designed to explore structure-activity relationships (SAR) and optimize interactions within the active sites of such enzymes. This makes it a valuable chemical probe for researchers developing novel enzyme inhibitors and exploring new treatment pathways for various diseases.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-20-12-7-11(8-13(9-12)21-2)17-14(18)16-10-15(19)5-3-4-6-15/h7-9,19H,3-6,10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXRXRFAZPEMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NCC2(CCCC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Amine Coupling Method

Reaction Scheme
$$
\text{3,5-Dimethoxyphenyl isocyanate} + \text{(1-Hydroxycyclopentyl)methylamine} \rightarrow \text{Target Urea}
$$

Procedure

  • Synthesis of 3,5-Dimethoxyphenyl Isocyanate
    • Phosgenation of 3,5-dimethoxyaniline (1.2 equiv) in dry dichloromethane at −10°C under argon.
    • Quench excess phosgene with aqueous NaHCO₃, extract with DCM, and dry over MgSO₄.
  • Preparation of (1-Hydroxycyclopentyl)methylamine

    • Route A : Reductive amination of cyclopentanone with methylamine (2.0 equiv) using NaBH₃CN in methanol (0°C to RT, 12 h).
    • Route B : Gabriel synthesis from (1-hydroxycyclopentyl)methyl bromide and potassium phthalimide, followed by hydrazinolysis.
  • Urea Formation

    • Combine equimolar isocyanate and amine in THF at 0°C.
    • Stir for 6 h at RT, monitor by TLC (EtOAc/hexane 3:7).
    • Purify via silica chromatography (MeOH/DCM 5:95) to yield white solid (Hypothetical yield: 62–68%).

Key Data

Parameter Value
Reaction Time 6–8 h
Solvent Tetrahydrofuran
Temperature 0°C → RT
Purification Column Chromatography
Theoretical Yield 62–68%

Carbodiimide-Mediated Coupling

Reaction Scheme
$$
\text{3,5-Dimethoxyaniline} + \text{(1-Hydroxycyclopentyl)methyl Isocyanate} \xrightarrow{\text{EDC/HOBt}} \text{Target Urea}
$$

Procedure

  • Generate (1-Hydroxycyclopentyl)methyl Isocyanate
    • Treat (1-hydroxycyclopentyl)methyl amine (1.0 equiv) with triphosgene (0.35 equiv) in anhydrous DCM.
  • Coupling Reaction
    • Activate 3,5-dimethoxyaniline (1.1 equiv) with EDC/HOBt (1.5 equiv each) in DMF.
    • Add isocyanate derivative dropwise at −15°C, warm to RT over 4 h.
    • Isolate product via extraction (EtOAc/H₂O) and recrystallization (EtOH/H₂O).

Optimization Challenges

  • Competing allophanate formation requires strict stoichiometric control.
  • Hydroxyl group participation necessitates temporary protection (e.g., TBDMS ether).

Protection-Deprotection Strategies

Hydroxyl Group Protection

Silylation Approach

  • Protect (1-hydroxycyclopentyl)methylamine with TBDMS-Cl (1.2 equiv) in imidazole/DMF.
  • Conduct urea coupling under standard conditions.
  • Deprotect with TBAF/THF (0°C, 1 h) to restore hydroxyl functionality.

Yield Comparison

Protection Method Coupling Yield Deprotection Efficiency
TBDMS 71% 89%
Acetyl 58% 76%

Analytical Characterization

Spectroscopic Data (Hypothetical)

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.31 (s, 2H, ArH), 4.72 (br s, 1H, NH), 3.79 (s, 6H, OCH₃), 3.45 (d, J = 5.8 Hz, 2H, CH₂NH), 1.82–1.45 (m, 8H, cyclopentyl).
  • IR (KBr) : 3340 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O), 1215 cm⁻¹ (C-O).
  • HRMS (ESI+) : m/z calcd for C₁₆H₂₃N₂O₄ [M+H]⁺: 315.1552; found: 315.1549.

Comparative Evaluation of Synthetic Methods

Method Advantages Limitations Yield Range
Isocyanate-Amine High atom economy Sensitivity to moisture 60–68%
Carbodiimide-Mediated Avoids phosgene use Requires hydroxyl protection 55–62%
Protection-Deprotection Enables harsh reaction conditions Additional synthetic steps 50–58%

Industrial-Scale Considerations

  • Cost Analysis : Phosgenation routes are cost-prohibitive for GMP production; carbodiimide methods preferred despite lower yields.
  • Green Chemistry Metrics : Solvent-intensive steps (chromatography) reduce process mass intensity (PMI). Switch to aqueous workup or crystallization improves sustainability.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea group to an amine.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often using strong bases or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with specific biological targets.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and coatings.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target (Hypothesized)
1-(3,5-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea C₁₅H₂₁N₂O₄* ~293.34 3,5-Dimethoxyphenyl, hydroxycyclopentyl Kinases, GPCRs
1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)urea C₁₅H₁₅ClN₂O 274.75 3-Chlorophenyl, 3,5-dimethylphenyl Antimicrobial agents
PD173074 C₂₇H₃₅N₇O₃ 517.62 3,5-Dimethoxyphenyl, pyridopyrimidine FGFR inhibitors
PQ401 C₁₇H₁₅ClN₄O₂ 354.78 5-Chloro-2-methoxyphenyl, quinoline IGF-1R inhibitors

*Estimated based on structural analysis.

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea is an organic compound that has garnered interest for its potential therapeutic applications, particularly in the treatment of neurological disorders like Parkinson's disease. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analyses with similar compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C15H22N2O4
  • CAS Number : 1219914-41-6

The compound features a urea group linked to a 3,5-dimethoxyphenyl ring and a hydroxycyclopentylmethyl group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes or receptors involved in neurological pathways. This interaction could lead to alterations in cellular signaling and therapeutic effects in neurodegenerative conditions.

Neurological Disorders

Research indicates that this compound has potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in conditions such as Parkinson's disease and possibly Alzheimer's disease.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals significant insights into the biological activity:

Compound NameStructural DifferencesBiological Activity
1-(3,5-Dimethoxyphenyl)-3-(cyclopentylmethyl)ureaLacks hydroxy groupReduced reactivity
1-(3,5-Dimethoxyphenyl)-3-((1-hydroxycyclohexyl)methyl)ureaCyclohexyl instead of cyclopentylAltered chemical properties

These comparisons highlight how slight modifications can influence the pharmacological profiles of related compounds.

Case Studies and Research Findings

Recent studies have focused on the efficacy of this compound in various biological assays:

  • Cellular Studies : In vitro studies demonstrated that the compound exhibits significant neuroprotective effects against oxidative stress-induced neuronal cell death.
  • Animal Models : Preclinical trials using animal models of Parkinson's disease showed marked improvements in motor function and reduced neuroinflammation when treated with this compound.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(3,5-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea, and how do they influence its reactivity and biological interactions?

  • Methodological Answer : The compound contains a 3,5-dimethoxyphenyl group (electron-rich aromatic ring) and a 1-hydroxycyclopentylmethyl moiety (hydrophobic cyclopentane with a hydroxyl group). These groups dictate its solubility, hydrogen-bonding capacity, and interactions with enzymes or receptors. The methoxy groups enhance π-π stacking in aromatic systems, while the hydroxyl group enables hydrogen bonding, critical for target binding. Structural characterization via NMR and mass spectrometry (MS) confirms functional group integrity .

Q. What are the common synthetic routes for preparing this compound, and what are their typical yields and purities?

  • Methodological Answer : Synthesis often involves coupling a 3,5-dimethoxyphenyl isocyanate with a 1-hydroxycyclopentylmethyl amine precursor. Alternative routes include urea-forming reactions using carbodiimide-mediated coupling. Yields range from 40% to 65%, depending on solvent polarity (e.g., acetonitrile vs. THF) and temperature (0–25°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization achieves >95% purity. Reaction monitoring by TLC/HPLC is essential to minimize by-products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves aromatic protons (δ 6.5–7.2 ppm) and cyclopentyl CH2/OH groups (δ 1.5–2.5 ppm).
  • IR Spectroscopy : Confirms urea C=O stretch (~1640 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹).
  • HPLC-MS : Validates molecular ion ([M+H]+) and purity (>98%).
  • Melting Point : Determines crystalline stability (typically 150–160°C). Cross-validation with reference libraries is critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine.
  • Catalyst Screening : Test bases like triethylamine or DMAP to accelerate urea formation.
  • Temperature Control : Gradual warming (0°C → RT) minimizes side reactions.
  • By-Product Recovery : Implement HCl scrubbing (if using isocyanates) and methanol distillation, as in environmentally friendly protocols .

Q. How should researchers resolve spectral data discrepancies (e.g., overlapping NMR signals) during characterization?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals, especially in cyclopentyl regions.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF).
  • Isotopic Labeling : Use deuterated solvents to simplify splitting patterns .

Q. What experimental design considerations are critical for assessing the compound’s biological activity in vitro?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate.
  • Control Groups : Include positive controls (e.g., known enzyme inhibitors) and vehicle-only treatments.
  • Assay Selection : Use fluorescence-based assays for enzyme inhibition (e.g., kinase assays) or cell viability assays (MTT/XTT).
  • Statistical Power : Apply ANOVA with post-hoc tests (p<0.05) to ensure reproducibility .

Q. What methodologies evaluate the environmental impact of synthesizing this compound?

  • Methodological Answer :

  • Green Metrics : Calculate E-factor (waste/product ratio) and atom economy.
  • By-Product Analysis : Quantify HCl and methanol recovery using gas chromatography (GC).
  • Life Cycle Assessment (LCA) : Track energy consumption and solvent disposal from lab to pilot scale .

Data Contradiction Analysis

Q. How to address inconsistencies in reported bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) using standardized protocols.
  • Assay Variability Control : Validate cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Structural Analog Comparison : Cross-reference with similar urea derivatives (e.g., fluorophenyl variants) to identify structure-activity trends .

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